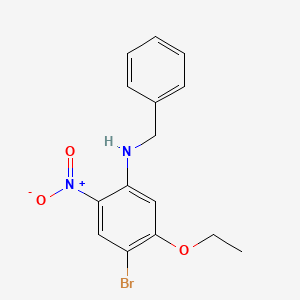

N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-benzyl-4-bromo-5-ethoxy-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2O3/c1-2-21-15-9-13(14(18(19)20)8-12(15)16)17-10-11-6-4-3-5-7-11/h3-9,17H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKYKIKHFLRLSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)NCC2=CC=CC=C2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718319 | |

| Record name | N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345471-72-8 | |

| Record name | N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Benzyl 4 Bromo 5 Ethoxy 2 Nitroaniline

Retrosynthetic Analysis and Strategic Disconnections of the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline, the most logical disconnections involve the bonds formed in the final stages of the synthesis.

The primary disconnection is the carbon-nitrogen bond between the aniline (B41778) nitrogen and the benzyl (B1604629) group. This bond is typically formed via nucleophilic substitution or related N-alkylation reactions. This disconnection simplifies the target molecule into two key fragments: the substituted aniline precursor, 4-bromo-5-ethoxy-2-nitroaniline (B567769) , and a suitable benzylating agent, such as benzyl bromide .

A further retrosynthetic analysis of the 4-bromo-5-ethoxy-2-nitroaniline precursor is necessary. The synthesis of this polysubstituted aniline requires a careful sequence of reactions to ensure the correct placement of the bromo, ethoxy, and nitro groups due to their directing effects in electrophilic aromatic substitution. A plausible synthetic pathway can be envisioned starting from a simpler precursor, such as 3-ethoxyaniline . The synthesis would proceed through the following key transformations:

Bromination: Introduction of the bromine atom at the 4-position, directed by the powerful ortho-, para-directing amino group.

Nitration: Introduction of the nitro group at the 2-position, which is ortho to the activating amino group.

This multi-step approach, starting from simpler building blocks and culminating in a final C-N bond-forming reaction, represents a robust strategy for the synthesis of this compound.

Synthesis of Key Precursor Building Blocks

The successful synthesis of the target compound relies on the efficient preparation of its precursors. This involves several distinct classes of organic reactions, including halogenation, nitration, and etherification, as well as the preparation of the final alkylating agent.

Aryl bromides are valuable intermediates in organic synthesis, often prepared via electrophilic aromatic bromination. nih.gov The introduction of a bromine atom onto the aromatic ring of a precursor like 3-ethoxyaniline is a critical step. The choice of brominating agent and reaction conditions is crucial for achieving high regioselectivity and yield.

Various methods have been developed for the regioselective bromination of aromatic compounds. For activated or moderately deactivated aromatic rings, several reagent systems are effective. organic-chemistry.orgacs.org N-bromosuccinimide (NBS) in conjunction with a strong acid like sulfuric acid is a common method for the monobromination of deactivated aromatic compounds. acs.org Other systems, such as ammonium bromide with an oxidant like Oxone, provide a mild and rapid protocol for the bromination of various aromatic substrates. organic-chemistry.org The hazardous nature of molecular bromine has led to the development of numerous solid bromine carriers and alternative brominating agents. sci-hub.seacs.org

| Brominating Reagent System | Typical Substrates | Key Features | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) / H₂SO₄ | Deactivated or moderately activated aromatics | Provides good yields for monobromination. | acs.org |

| Ammonium Bromide / Oxone | Various aromatic compounds | Mild conditions, rapid reaction times, good yields. | organic-chemistry.org |

| Tribromoisocyanuric acid / Trifluoroacetic acid | Moderately deactivated arenes | Efficient bromination, avoids polybromination. | organic-chemistry.org |

| Molecular Bromine (Br₂) / Lewis Acid (e.g., FeBr₃) | General aromatics | Classic method, requires handling of hazardous Br₂. | sci-hub.se |

Aromatic nitration is a fundamental electrophilic aromatic substitution reaction used to introduce a nitro (–NO₂) group onto an aromatic ring. wikipedia.orgbyjus.com This transformation is pivotal in industrial chemistry for the production of nitroaromatic intermediates. byjus.comlibretexts.org The most common method for nitrating aromatic compounds involves a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.comyoutube.com

The role of sulfuric acid is to protonate nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. libretexts.orgmasterorganicchemistry.com The nitronium ion is then attacked by the electron-rich aromatic ring in the rate-determining step. youtube.com The regioselectivity of the reaction is strongly influenced by the substituents already present on the ring. wikipedia.org Activating groups, such as amino and ether groups, direct the incoming nitro group to the ortho and para positions.

| Nitrating Agent | Active Electrophile | Typical Conditions | Reference |

|---|---|---|---|

| HNO₃ / H₂SO₄ ("Mixed Acid") | Nitronium ion (NO₂⁺) | Standard method for most aromatic compounds. | masterorganicchemistry.comyoutube.com |

| Nitric Acid / Acetic Anhydride | Acetyl nitrate | Used for substrates sensitive to strong acids. | wikipedia.org |

| Nitronium tetrafluoroborate (NO₂BF₄) | Nitronium ion (NO₂⁺) | A pre-formed salt of the active electrophile. |

The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and asymmetrical ethers. wikipedia.orgbyjus.com The reaction involves the nucleophilic substitution (Sₙ2) of an alkyl halide by an alkoxide or phenoxide ion. byjus.commasterorganicchemistry.com To incorporate the ethoxy group into the precursor, a phenolic substrate would be deprotonated with a base to form a phenoxide, which then acts as the nucleophile.

The reaction proceeds via a backside attack by the nucleophile on the carbon atom bearing the leaving group. wikipedia.org For this reason, the Williamson synthesis works best with primary alkyl halides (such as ethyl bromide or ethyl iodide) as the electrophile, as secondary and tertiary halides are more prone to undergo elimination reactions. wikipedia.orgmasterorganicchemistry.com A variety of bases can be used to generate the alkoxide, and the reaction is often performed in polar aprotic solvents. jk-sci.com

| Component | Examples | Role in Reaction | Reference |

|---|---|---|---|

| Nucleophile Precursor | Alcohols, Phenols | Source of the alkoxide/phenoxide after deprotonation. | jk-sci.com |

| Base | NaH, K₂CO₃, NaOH | Deprotonates the alcohol/phenol (B47542) to form the active nucleophile. | jk-sci.com |

| Electrophile | Primary alkyl halides (e.g., C₂H₅Br), Tosylates | Substrate for the Sₙ2 attack. | wikipedia.org |

| Solvent | THF, DMF, DMSO | Polar aprotic solvents are often used to facilitate the Sₙ2 reaction. | masterorganicchemistry.comjk-sci.com |

The final step in the proposed synthesis requires a benzylating agent to alkylate the aniline nitrogen. While benzylamine is the name of a product, in the context of this synthesis, the key reagent is an electrophilic benzyl derivative. Typically, benzyl halides such as benzyl chloride or benzyl bromide are used. nih.govresearchgate.net These can be synthesized from toluene via free-radical halogenation.

Alternatively, modern catalytic methods allow for the use of benzyl alcohol as the alkylating agent in a process often referred to as "borrowing hydrogen" or hydrogen autotransfer. rsc.orgresearchgate.net These reactions are considered more sustainable as they utilize readily available alcohols and produce water as the only byproduct. rsc.org Historically, benzylamines themselves have been synthesized through various routes, including the reaction of benzyl chloride with ammonia (B1221849) or via the Gabriel synthesis. researchgate.net

Primary Bond-Forming Reactions

The culminating step in the synthesis of this compound is the formation of the secondary amine through N-alkylation. This involves creating a bond between the nitrogen atom of the 4-bromo-5-ethoxy-2-nitroaniline precursor and the benzylic carbon of the benzylating agent.

The classical approach to this transformation is the reaction of the aniline derivative with a benzyl halide (e.g., benzyl bromide). The aniline acts as a nucleophile, displacing the halide in an Sₙ2 reaction. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed as a byproduct.

More recently, catalytic N-alkylation using alcohols has become an important transformation in industrial and pharmaceutical synthesis. rsc.orgresearchgate.net These methods often employ transition metal catalysts, such as those based on cobalt or iridium, to facilitate the reaction between an amine and an alcohol. rsc.orgnih.gov The reaction proceeds through a "borrowing hydrogen" mechanism where the alcohol is temporarily oxidized to an aldehyde, which then forms an imine with the amine, followed by reduction to the final alkylated amine.

| N-Alkylation Method | Alkylating Agent | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | Benzyl Halide (e.g., Benzyl Bromide) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., Acetonitrile) | Well-established, reliable method. | wikipedia.org |

| Catalytic (Borrowing Hydrogen) | Benzyl Alcohol | Transition metal catalyst (e.g., Co, Ir, Ru), Base, High Temperature | Atom economical, produces water as the only byproduct. | rsc.orgnih.gov |

N-Alkylation (Benzylation) Strategies via Reductive Amination or Nucleophilic Substitution

The introduction of the benzyl group onto the nitrogen atom of 4-bromo-5-ethoxy-2-nitroaniline is a critical step in the synthesis of the target molecule. This transformation is commonly achieved through two primary N-alkylation strategies: direct nucleophilic substitution and reductive amination.

Nucleophilic Substitution: This classical approach involves the reaction of the starting aniline, 4-bromo-5-ethoxy-2-nitroaniline, with a benzyl halide, such as benzyl bromide or benzyl chloride. The aniline's nitrogen atom acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the halide leaving group. This reaction is typically performed in the presence of a base to neutralize the hydrogen halide byproduct. acs.orgnih.gov The choice of solvent and base is crucial for optimizing the reaction rate and minimizing side reactions. Electron-withdrawing groups on the aniline ring, like the nitro group in the starting material, decrease the nucleophilicity of the nitrogen, potentially requiring more forcing conditions. researchgate.net

Reductive Amination: An alternative and often milder strategy is reductive amination. This method involves the initial condensation of 4-bromo-5-ethoxy-2-nitroaniline with benzaldehyde (B42025) to form an intermediate imine (Schiff base). This imine is then reduced in situ to the desired N-benzyl aniline. ionike.com This tandem, one-pot process avoids the use of benzyl halides and can be accomplished with a variety of reducing agents. The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a particularly efficient version of this process, where a catalyst, often based on ruthenium or iridium, temporarily removes hydrogen from a benzyl alcohol, facilitates the condensation with the aniline, and then returns the hydrogen to reduce the imine. researchgate.netnih.govnih.gov

| Strategy | Reagents | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Nucleophilic Substitution | 4-bromo-5-ethoxy-2-nitroaniline, Benzyl halide (e.g., BnBr), Base (e.g., K₂CO₃, Et₃N) | Polar aprotic solvent (e.g., DMF, Acetonitrile), Elevated temperature | Conceptually simple, Widely applicable | Requires stoichiometric base, Potential for over-alkylation, Benzyl halides can be lachrymatory |

| Reductive Amination | 4-bromo-5-ethoxy-2-nitroaniline, Benzaldehyde, Reducing agent (e.g., NaBH₃CN, H₂/Pd) | Protic solvent (e.g., Methanol, Ethanol), Acid or base catalysis for imine formation | Milder conditions, Avoids halide reagents, Good for sensitive substrates | Requires a stoichiometric reducing agent, Potential for side reactions from the aldehyde |

| Borrowing Hydrogen Catalysis | 4-bromo-5-ethoxy-2-nitroaniline, Benzyl alcohol, Catalyst (e.g., Ru or Ir complex), Base | High-boiling solvent (e.g., Toluene), High temperature | High atom economy (water is the only byproduct), Uses readily available benzyl alcohol | Requires precious metal catalyst, Often requires high temperatures |

Coupling Reactions Involving the Aniline Nitrogen

Transition metal-catalyzed cross-coupling reactions offer powerful alternatives for forming the C-N bond in this compound. These methods are particularly valuable when direct alkylation methods prove inefficient.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction has become a cornerstone of modern organic synthesis for constructing C-N bonds. wikipedia.orglibretexts.org In the context of synthesizing the target molecule, it would involve coupling 4-bromo-5-ethoxy-2-nitroaniline with a benzyl halide or sulfonate. acsgcipr.org The reaction requires a palladium catalyst, a suitable phosphine ligand (e.g., X-Phos), and a base. beilstein-journals.org The versatility of the Buchwald-Hartwig amination allows for a wide range of functional groups to be tolerated, making it a robust method. wikipedia.orgresearchgate.net

Ullmann Condensation: A classical copper-catalyzed method, the Ullmann condensation, can also be employed to form the N-benzyl bond. wikipedia.orgorganic-chemistry.org This reaction typically involves coupling an aryl halide with an amine in the presence of a copper catalyst. For the synthesis of this compound, the reaction could be envisioned between 4-bromo-5-ethoxy-2-nitroaniline and a benzyl halide. Traditional Ullmann conditions often require harsh conditions, such as high temperatures and polar, high-boiling solvents like DMF or nitrobenzene. wikipedia.org However, modern advancements have led to the development of ligand-assisted copper-catalyzed systems that proceed under milder conditions. organic-chemistry.orgmdpi.com

Sequential Functionalization and Orthogonal Protection Strategies

In the synthesis of complex molecules that contain the this compound scaffold, the strategic use of protecting groups is essential. Protecting groups temporarily mask reactive functional groups, allowing chemical transformations to be performed selectively on other parts of the molecule. neliti.com

An orthogonal protection strategy is particularly powerful, employing protecting groups that can be removed under distinct conditions without affecting others. biosynth.com For instance, if the synthesis required modification of the ethoxy group or substitution at the bromine position, the aniline nitrogen might first be protected.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Achieving high yield and purity in the synthesis of this compound requires careful optimization of reaction parameters. For N-alkylation reactions, key variables include the choice of catalyst, base, solvent, temperature, and reaction time. nih.gov

For instance, in a nucleophilic substitution reaction, a strong, non-nucleophilic base might be preferred to deprotonate the aniline effectively without competing in the substitution. In catalytic systems like the borrowing hydrogen reaction, the nature of the metal and the ligand can have a profound impact on efficiency. researchgate.net The solvent's polarity and boiling point can influence reaction rates and solubility of reactants. Systematic screening of these parameters is crucial for developing an efficient and scalable synthetic protocol.

| Parameter | Variable | Effect on Reaction | Example Conditions |

|---|---|---|---|

| Catalyst | Metal (e.g., Ru, Ir, Pd), Ligand | Influences reaction rate, selectivity, and substrate scope. nih.gov | RuCl₂(PPh₃)₃, [Ir(cod)Cl]₂, Pd(OAc)₂ with Xantphos |

| Base | Inorganic (e.g., K₂CO₃), Organic (e.g., DBU), Alkoxide (e.g., KOtBu) | Neutralizes acidic byproducts, can influence catalyst activity and reaction pathway. ionike.com | K₂CO₃ for nucleophilic substitution; KOtBu for borrowing hydrogen reactions. nih.gov |

| Solvent | Polar Aprotic (e.g., DMF), Nonpolar (e.g., Toluene), Protic (e.g., Ethanol) | Affects solubility, reaction rates, and can participate in the reaction. | Toluene for high-temperature catalytic reactions; Acetonitrile for substitutions. |

| Temperature | Room temperature to >100 °C | Higher temperatures generally increase reaction rates but can lead to side products. | 70-120 °C is common for many N-alkylation reactions. nih.govnih.gov |

Stereoselective Synthesis Approaches for Analogues (if applicable)

The target molecule, this compound, is achiral, meaning it does not have a non-superimposable mirror image. Therefore, stereoselective synthesis is not directly applicable to its preparation.

However, if analogues of this compound containing stereocenters were desired, stereoselective methods would be essential. For example, if a chiral substituted benzyl alcohol (e.g., 1-phenylethanol) were used in a reductive amination, a new stereocenter would be formed at the benzylic position. A stereoselective reduction of the intermediate imine, using a chiral reducing agent or catalyst, could then provide one enantiomer or diastereomer of the product in excess. Visible-light-driven reactions have also been shown to produce substituted tetrahydroquinolines from anilines in a stereoselective manner, a strategy that could be adapted for chiral analogues. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of N Benzyl 4 Bromo 5 Ethoxy 2 Nitroaniline

Vibrational Spectroscopy

Raman Spectroscopy for Molecular Vibrations and Symmetry

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about a molecule's vibrational modes. fiveable.me By analyzing the inelastic scattering of monochromatic light, a vibrational fingerprint of the compound can be obtained, which is complementary to infrared (IR) spectroscopy. fiveable.mescholarsresearchlibrary.com For a molecule to be Raman-active, a change in the polarizability of the molecule must occur during the vibration. libretexts.org The Raman spectrum of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline is expected to be complex, with characteristic bands arising from the vibrations of its distinct functional groups.

The molecular structure of this compound lacks a high degree of symmetry, likely belonging to the C₁ point group, meaning all of its vibrational modes are, in principle, Raman-active. The interpretation of its spectrum relies on identifying group frequencies associated with its structural components.

Key Expected Vibrational Modes:

NO₂ Group Vibrations: The nitro group is expected to show strong, characteristic bands. The symmetric stretching vibration typically appears in the 1300-1370 cm⁻¹ region, while the asymmetric stretch is found at higher wavenumbers, around 1500-1560 cm⁻¹. A scissoring vibration is also expected around 830-870 cm⁻¹.

Aromatic C-C Stretching: The benzene (B151609) rings will produce a series of bands in the 1400-1650 cm⁻¹ region. scholarsresearchlibrary.com Totally symmetric "breathing" modes of the aromatic rings often result in strong Raman bands. fiveable.me

C-N Stretching: The stretching of the C-N bond connecting the aniline (B41778) nitrogen to the aromatic ring is anticipated in the 1250-1350 cm⁻¹ range. The benzyl (B1604629) C-N stretch will also contribute in this region.

C-Br Stretching: The carbon-bromine stretching vibration is expected to appear as a strong band at a lower frequency, typically in the 500-650 cm⁻¹ region, due to the heavy mass of the bromine atom.

Ethoxy Group Vibrations: The C-O-C stretching vibrations of the ethoxy group will produce bands in the 1050-1250 cm⁻¹ range. C-H stretching and bending modes of the ethyl group will also be present.

N-H Bending: The N-H bending vibration of the secondary amine is expected in the 1500-1650 cm⁻¹ region, potentially overlapping with aromatic C=C stretching modes. elixirpublishers.com

Table 1: Predicted Raman Active Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 | Strong |

| Aromatic Rings | C=C Stretch | 1400 - 1650 | Medium to Strong |

| Amine (C-N) | C-N Stretch | 1250 - 1350 | Medium |

| Amine (N-H) | N-H Bend | 1500 - 1650 | Medium |

| Alkyl Halide (C-Br) | C-Br Stretch | 500 - 650 | Strong |

| Ether (C-O-C) | Asymmetric Stretch | 1200 - 1275 | Strong |

| Ether (C-O-C) | Symmetric Stretch | 1020 - 1075 | Medium |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and structure of organic compounds.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. researchgate.net This precision allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass based on the masses of its constituent isotopes. researchgate.net For this compound, HRMS is crucial for confirming its elemental composition (C₁₅H₁₅BrN₂O₃). The technique can distinguish the target compound from other molecules with the same nominal mass but different elemental formulas. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two prominent molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, further confirming the presence of a single bromine atom.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅BrN₂O₃ |

| Nominal Mass | 350 amu (for ⁷⁹Br) |

| Monoisotopic Mass (for ⁷⁹Br) | 350.02660 Da |

| Monoisotopic Mass (for ⁸¹Br) | 352.02455 Da |

| Source(s) | aromsyn.comguidechem.com |

Tandem Mass Spectrometry (MS/MS) is used to probe the structure of ions by isolating a specific precursor ion and inducing its fragmentation through collision with an inert gas. The resulting product ions provide a roadmap of the molecule's structure. nih.gov For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. The fragmentation pattern would likely be dominated by cleavages at the weakest bonds and the formation of stable fragments.

Predicted Fragmentation Pathways:

Loss of the Benzyl Group: The most common fragmentation pathway for N-benzyl compounds is the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. nih.govojp.gov

Alpha-Cleavage: Cleavage of the bond between the nitrogen and the phenyl ring can occur.

Loss of Nitro Group: The nitro group (NO₂) can be lost as a radical, resulting in a fragment ion [M+H - 46]⁺.

Loss of Ethoxy Group: The ethoxy group can be lost as an ethoxy radical (•OC₂H₅) or as ethene (C₂H₄) via a rearrangement, leading to fragments [M+H - 45]⁺ or [M+H - 28]⁺, respectively.

Table 3: Predicted MS/MS Fragments for [C₁₅H₁₅BrN₂O₃+H]⁺

| Precursor Ion (m/z) | Proposed Fragment | Fragment Ion (m/z) | Neutral Loss |

|---|---|---|---|

| 351.0344 / 353.0324 | Tropylium ion | 91.0542 | C₈H₉BrN₂O₃ |

| 351.0344 / 353.0324 | [M+H - NO₂]⁺ | 305.0603 / 307.0582 | NO₂ |

| 351.0344 / 353.0324 | [M+H - C₂H₄]⁺ | 323.0031 / 325.0011 | C₂H₄ |

| 351.0344 / 353.0324 | [M+H - C₇H₇]⁺ | 260.9800 / 262.9779 | C₇H₇ |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov It is an ideal technique for assessing the purity of a substance and identifying any volatile impurities. nih.govnih.gov A sample of this compound would be vaporized and passed through a GC column, which separates compounds based on their boiling points and interactions with the column's stationary phase. shimadzu.com

The major peak in the resulting chromatogram would correspond to the target compound. The mass spectrum of this peak can be used for confirmation. Any smaller peaks would represent impurities. mdpi.com The mass spectra of these impurity peaks can be analyzed to identify their structures, which could include residual starting materials (e.g., 4-bromo-5-ethoxy-2-nitroaniline (B567769) sigmaaldrich.com, benzylamine), solvents, or by-products from the synthesis. The relative area of each peak in the chromatogram provides a semi-quantitative measure of the purity of the sample. mdpi.com

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for analyzing compounds with conjugated π-systems and chromophores. youtube.com

The UV-Vis spectrum of this compound is expected to show distinct absorption bands due to its highly conjugated structure. The molecule contains several chromophores (the nitro group and the benzene rings) and auxochromes (the amino group, ethoxy group, and bromine atom) that influence the wavelength and intensity of absorption.

Expected Electronic Transitions:

π → π Transitions:* These high-intensity absorptions arise from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic rings and the conjugated system involving the nitro and amino groups. These are expected at shorter wavelengths (e.g., 200-300 nm). libretexts.org

n → π Transitions:* These transitions involve the promotion of non-bonding electrons (from the oxygen atoms of the nitro and ethoxy groups, and the nitrogen of the amino group) to π* antibonding orbitals. youtube.com These are typically of lower intensity and occur at longer wavelengths compared to π → π* transitions. The intramolecular charge transfer character from the electron-donating amino and ethoxy groups to the electron-withdrawing nitro group is expected to cause a significant red-shift (bathochromic shift) of an absorption band into the visible region, likely imparting a yellow or orange color to the compound. researchgate.netresearchgate.net

Table 4: Predicted UV-Vis Absorption Data for this compound

| Type of Transition | Chromophore/System | Expected λₘₐₓ (nm) |

|---|---|---|

| π → π* | Benzene Ring & Conjugated System | ~250 - 320 |

| n → π* / Charge Transfer | Nitroaniline System | ~380 - 450 |

Fluorescence Spectroscopy for Photophysical Properties

Currently, there are no publicly accessible studies detailing the fluorescence spectroscopy of this compound.

Fluorescence spectroscopy is a principal technique for investigating the photophysical properties of a molecule. This method involves exciting a sample with ultraviolet or visible light and measuring the emitted light. Key parameters obtained from such studies would include:

Excitation and Emission Wavelengths (λ_ex and λ_em): These values would identify the specific wavelengths of light the molecule absorbs to reach an excited state and the wavelengths it emits upon returning to the ground state.

Quantum Yield (Φ_F): This would quantify the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed.

Fluorescence Lifetime (τ_F): This parameter measures the average time the molecule spends in the excited state before emitting a photon.

Such data would be crucial for understanding the molecule's potential applications in areas like fluorescent probes, sensors, or organic light-emitting diodes (OLEDs). A hypothetical data table for such findings would be structured as follows:

| Parameter | Value |

| Excitation Wavelength (λ_ex) | Not Determined |

| Emission Wavelength (λ_em) | Not Determined |

| Quantum Yield (Φ_F) | Not Determined |

| Fluorescence Lifetime (τ_F) | Not Determined |

X-ray Crystallography for Solid-State Molecular Architecture

Detailed crystallographic data for this compound are not available in the public domain.

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the molecule's connectivity and conformation in the solid state.

A successful crystallographic analysis would yield a set of crystallographic parameters, which would be presented in a standardized table.

Hypothetical Crystallographic Data Table:

| Parameter | Value |

| Chemical Formula | C₁₅H₁₅BrN₂O₃ |

| Formula Weight | 351.20 |

| Crystal System | Not Determined |

| Space Group | Not Determined |

| Unit Cell Dimensions | |

| a (Å) | Not Determined |

| b (Å) | Not Determined |

| c (Å) | Not Determined |

| α (°) | Not Determined |

| β (°) | Not Determined |

| γ (°) | Not Determined |

| Volume (ų) | Not Determined |

| Z | Not Determined |

| Calculated Density (g/cm³) | Not Determined |

| Final R indices | Not Determined |

Beyond the individual molecular structure, X-ray crystallography reveals how molecules are arranged within the crystal lattice. This analysis is crucial for understanding a material's bulk properties. Key interactions that would be investigated include:

Hydrogen Bonding: The presence of the amine (N-H) group and nitro (N-O) and ethoxy (C-O-C) groups suggests the potential for hydrogen bond formation, which would significantly influence the crystal packing.

π-Stacking: The two aromatic rings (the substituted aniline and the benzyl group) could engage in π-π stacking interactions, further stabilizing the crystal structure.

Halogen Bonding: The bromine atom could participate in halogen bonding interactions with other electronegative atoms.

Analysis of these non-covalent interactions provides insight into the supramolecular assembly of the compound.

Chiroptical Spectroscopy for Chiral Derivatives

This compound itself is not chiral. Therefore, chiroptical spectroscopy techniques like Circular Dichroism (CD) are not applicable to the parent molecule.

Should a chiral center be introduced into the molecule, for instance, by modification of the benzyl or ethoxy groups, or if the molecule were to crystallize in a chiral space group, then chiroptical methods would become relevant. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry of chiral molecules.

Computational and Theoretical Investigations of N Benzyl 4 Bromo 5 Ethoxy 2 Nitroaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the microscopic world of molecules.

Density Functional Theory (DFT) for Geometry Optimization, Conformational Analysis, and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional arrangement of atoms in a molecule (geometry optimization), the various spatial orientations of its flexible parts (conformational analysis), and the distribution of electrons within it (electronic properties). For a molecule like N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline, with its rotatable bonds, DFT would be instrumental in identifying the most stable conformation, which is crucial for understanding its biological activity and physical properties. However, no specific DFT studies on this compound have been found in the public domain.

Ab Initio Molecular Orbital Methods for Energetic Profiles and Spectroscopic Predictions

Ab initio molecular orbital methods are another class of computational techniques that are based on first principles, without the use of experimental data. These methods are often used to calculate the energetic profiles of chemical reactions and to predict various types of spectra (e.g., infrared, UV-Vis). Such predictions for this compound would be highly valuable for its characterization, but this information is not currently available in published literature.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. It is particularly useful for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which in turn helps in predicting how the molecule will interact with other molecules. An MEP map of this compound would highlight the reactive sites, but no such analysis has been reported.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) for Chemical Reactivity and Charge Transfer

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and its ability to participate in charge transfer interactions. A smaller gap generally implies higher reactivity. While FMO analysis is a standard component of computational studies on novel organic molecules, data for this compound is absent from the scientific record.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions, Hyperconjugation, and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It can quantify the strength of intramolecular hydrogen bonds, the stabilizing effects of hyperconjugation (the interaction of electrons in a sigma bond with an adjacent empty or partially filled p-orbital), and the extent of charge delocalization. This level of detailed electronic structure analysis for this compound remains to be performed and published.

Prediction and Interpretation of Spectroscopic Data through Computational Modeling

Computational modeling can be used to predict spectroscopic data, such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption wavelengths. These theoretical spectra can then be compared with experimental data to confirm the structure of a synthesized compound. The absence of computational studies on this compound means that there are no predicted spectroscopic data to report.

Simulated Vibrational Frequencies and Intensities

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra (Infrared and Raman) of molecules. For this compound, a DFT calculation, commonly using the B3LYP functional with a basis set like 6-31G*, would be performed to first optimize the molecular geometry to its lowest energy state. Following this, the vibrational frequencies are calculated.

These calculations yield a set of normal modes, each corresponding to a specific molecular vibration (stretching, bending, torsion). The results are typically presented in a table comparing the calculated frequencies with experimental values, if available. For analogous compounds like 2,6-dibromo-4-nitroaniline, DFT calculations have shown good agreement with experimental FTIR and FT-Raman spectra. nih.gov The calculated frequencies are often scaled by a factor to correct for anharmonicity and the approximations inherent in the theoretical model. nih.gov

Key vibrational modes for this compound that would be of particular interest include:

N-H Stretching: The vibration of the amine group, sensitive to hydrogen bonding.

NO₂ Stretching: The symmetric and asymmetric stretching of the nitro group, which are strong indicators of the electronic environment. For similar nitroanilines, these are typically found in the 1500-1600 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric) regions. researchgate.net

C-Br Stretching: The vibration of the carbon-bromine bond.

Aromatic C-C and C-H vibrations: Characteristic modes of the benzene (B151609) ring.

Ethoxy Group Vibrations: C-O and C-H stretching and bending modes.

The simulated intensities of these vibrational modes also provide crucial information for interpreting experimental spectra.

Table 1: Representative Simulated Vibrational Frequencies for a Substituted Nitroaniline (Note: This table is illustrative, based on typical values for similar compounds, as specific data for this compound is not available.)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | 3400-3500 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| NO₂ Asymmetric Stretch | 1510-1550 |

| C=C Stretch (Aromatic) | 1450-1600 |

| NO₂ Symmetric Stretch | 1310-1340 |

| C-N Stretch | 1250-1350 |

| C-O Stretch (Ethoxy) | 1200-1270 |

| C-Br Stretch | 500-650 |

Computed NMR Chemical Shifts and Nuclear Spin-Spin Coupling Constants using Gauge-Invariant Atomic Orbital (GIAO) Method

The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. gaussian.com This method is effective because it provides results that are independent of the choice of the magnetic field gauge origin. gaussian.com For this compound, GIAO calculations, typically performed at the DFT level, would predict the ¹H and ¹³C NMR spectra.

The process involves optimizing the molecular geometry and then performing the GIAO calculation to obtain the absolute magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts (δ) by referencing them against a standard, such as Tetramethylsilane (TMS), calculated at the same level of theory.

Studies on para-substituted anilines have demonstrated that theoretical calculations can accurately reproduce experimental chemical shift trends, showing the electronic effects of different substituents. researchgate.net For the title compound, the calculations would reveal:

The chemical shifts of the aromatic protons, influenced by the electron-withdrawing nitro group and the electron-donating ethoxy and amino groups.

The distinct chemical shifts for the benzylic (-CH₂-) protons and the protons of the ethoxy group.

The ¹³C chemical shifts for all carbon atoms, providing a detailed map of the electronic structure.

Table 2: Illustrative Computed ¹³C NMR Chemical Shifts (GIAO) (Note: This table is for illustrative purposes, showing expected shifts for a molecule with similar functional groups.)

| Carbon Atom | Expected Chemical Shift (ppm) |

| C-NO₂ | 145-155 |

| C-Br | 110-120 |

| C-O (Ethoxy) | 150-160 |

| C-NH | 140-150 |

| Aromatic CH | 100-130 |

| Benzyl (B1604629) CH₂ | 45-55 |

| Ethoxy CH₂ | 60-70 |

| Ethoxy CH₃ | 10-20 |

Theoretical UV-Vis Absorption Spectra and Electronic Transition Analysis

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for simulating UV-Vis absorption spectra. mdpi.com By applying TD-DFT to the optimized geometry of this compound, one can predict the electronic absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

The analysis of the molecular orbitals involved in the primary electronic transitions (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO) provides a deeper understanding of the nature of these transitions. In molecules like this, with donor (amino, ethoxy) and acceptor (nitro) groups, the key transitions are often characterized as intramolecular charge transfer (ICT) bands. tubitak.gov.tr

For nitroaromatic compounds, TD-DFT calculations have been shown to reproduce experimental spectra with good accuracy, especially when appropriate functionals are used. rsc.org The solvent effects can also be included in these calculations using models like the Polarizable Continuum Model (PCM), which is crucial as the absorption spectra of such polar molecules can be sensitive to the solvent environment. sci-hub.se

Potential Energy Surface (PES) Mapping for Reaction Pathways and Tautomerism

Potential Energy Surface (PES) mapping is a computational technique used to explore the energy of a molecule as a function of its geometry. For this compound, PES scans could be employed to investigate various dynamic processes:

Rotational Barriers: Mapping the energy changes associated with the rotation around the C-N bond of the aniline (B41778) group or the C-C bond of the ethoxy group can identify the most stable conformations and the energy barriers between them.

Tautomerism: Although less common for this specific structure, the possibility of tautomers (e.g., aci-nitro form) could be investigated by mapping the reaction coordinate for proton transfer.

Reaction Pathways: If studying a potential reaction, such as electrophilic substitution or nucleophilic attack, the PES can be mapped along the reaction coordinate to identify transition states and calculate activation energies.

These studies provide fundamental insights into the molecule's conformational flexibility and reactivity.

Advanced Theoretical Models for Chemical Reactivity and Selectivity

Beyond basic geometry optimization, several advanced theoretical models can be used to predict the chemical reactivity and selectivity of this compound.

Frontier Molecular Orbital (FMO) Theory: The shapes and energies of the HOMO and LUMO are crucial. The HOMO location indicates sites susceptible to electrophilic attack, while the LUMO location indicates sites prone to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the molecule's surface. Red regions (negative potential) indicate electron-rich areas, likely sites for electrophilic attack, while blue regions (positive potential) are electron-poor and susceptible to nucleophilic attack. For this molecule, the nitro group's oxygen atoms would be regions of high negative potential.

Fukui Functions: These functions are used within conceptual DFT to predict local reactivity. They identify which atoms in a molecule are more likely to undergo nucleophilic, electrophilic, or radical attack.

Assessment of Non-linear Optical (NLO) Properties through Computational Methods

Molecules with significant intramolecular charge transfer characteristics, like this compound, are often candidates for non-linear optical (NLO) materials. Computational chemistry provides a direct route to assess these properties.

The key NLO property of interest is the first hyperpolarizability (β). This can be calculated using DFT methods. A high β value is indicative of a strong NLO response. Theoretical studies on substituted anilines have shown that the combination of strong donor and acceptor groups connected by a π-conjugated system enhances the NLO properties. mq.edu.au The presence of the amino/ethoxy donors and the nitro acceptor on the benzene ring in the title compound suggests it could possess significant NLO properties. Calculations would quantify the magnitude of the hyperpolarizability tensor components and the total hyperpolarizability, providing a theoretical basis for its potential use in optoelectronic applications. researchgate.net

Reaction Chemistry and Chemical Transformations of N Benzyl 4 Bromo 5 Ethoxy 2 Nitroaniline

Aromatic Substitution Reactions on the Core Aniline (B41778) Ring

The aniline ring of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline is adorned with a diverse array of substituents, each influencing the electron density and, consequently, the susceptibility of the ring to substitution reactions. The N-benzyl and ethoxy groups are electron-donating and thus activating, while the bromo and nitro groups are electron-withdrawing and deactivating.

Nucleophilic Aromatic Substitution at the Brominated Position

The presence of a strongly electron-withdrawing nitro group ortho to the bromine atom significantly activates the C-Br bond towards nucleophilic aromatic substitution (SNAr). This activation arises from the ability of the nitro group to stabilize the intermediate Meisenheimer complex formed upon nucleophilic attack.

Detailed research has shown that related 4-bromo-2-nitroaniline derivatives readily undergo substitution with various nucleophiles. For instance, the bromine atom can be displaced by alkoxides, amines, and thiolates under relatively mild conditions. The reaction typically proceeds by an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the bromine, forming a tetrahedral intermediate, followed by the departure of the bromide ion.

| Nucleophile | Reagent | Solvent | Temperature (°C) | Product |

| Methoxide | Sodium methoxide | Methanol | Reflux | N-Benzyl-5-ethoxy-4-methoxy-2-nitroaniline |

| Ethoxide | Sodium ethoxide | Ethanol | Reflux | N-Benzyl-4,5-diethoxy-2-nitroaniline |

| Piperidine | Piperidine | Dimethylformamide (DMF) | 100 | N-Benzyl-5-ethoxy-2-nitro-4-(piperidin-1-yl)aniline |

| Thiophenoxide | Sodium thiophenoxide | Dimethyl sulfoxide (DMSO) | 80 | N-Benzyl-5-ethoxy-2-nitro-4-(phenylthio)aniline |

This table presents hypothetical data based on the known reactivity of similar compounds.

Electrophilic Aromatic Substitution on Activated or Deactivated Positions

Electrophilic aromatic substitution on the this compound ring is a more complex affair due to the competing directing effects of the substituents. The powerful activating and ortho-, para-directing influence of the N-benzylamino and ethoxy groups is counteracted by the deactivating effects of the nitro and bromo groups. The nitro group is a strong meta-director, while the bromo group is a deactivating ortho-, para-director.

The most likely position for electrophilic attack is the carbon atom ortho to the ethoxy group and meta to the nitro group (C-6 position), which is the most activated available position. The bulky N-benzyl group may sterically hinder attack at the position ortho to it.

Common electrophilic substitution reactions and their predicted major products are outlined below:

| Reaction | Reagent | Major Product |

| Nitration | HNO₃/H₂SO₄ | N-Benzyl-4-bromo-5-ethoxy-2,6-dinitroaniline |

| Bromination | Br₂/FeBr₃ | N-Benzyl-4,6-dibromo-5-ethoxy-2-nitroaniline |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 6-Acetyl-N-benzyl-4-bromo-5-ethoxy-2-nitroaniline |

This table presents predicted outcomes based on established principles of electrophilic aromatic substitution.

Reduction Chemistry of the Nitro Group

The nitro group of this compound is readily susceptible to reduction, offering a pathway to the corresponding diamine, a valuable synthetic intermediate. The choice of reducing agent is crucial for achieving either complete or partial reduction.

Selective Reduction to the Corresponding Amine

The selective reduction of the nitro group to an amine can be achieved using a variety of reagents, with careful consideration for the preservation of the bromo substituent, which can be susceptible to hydrodehalogenation under certain catalytic hydrogenation conditions.

Commonly employed methods for the chemoselective reduction of aromatic nitro groups in the presence of halogens include:

Metal-acid systems: Tin(II) chloride in hydrochloric acid (SnCl₂/HCl) or iron powder in acetic acid (Fe/CH₃COOH) are effective for this transformation. These methods are generally tolerant of the C-Br bond.

Catalytic transfer hydrogenation: Using a hydrogen donor like hydrazine hydrate in the presence of a catalyst such as palladium on carbon (Pd/C) can be effective, although conditions must be carefully controlled to avoid dehalogenation.

Sodium borohydride (B1222165) in the presence of a transition metal catalyst: Systems like NaBH₄/NiCl₂ have been shown to selectively reduce nitro groups without affecting halogens.

| Reducing System | Solvent | Temperature (°C) | Product |

| SnCl₂·2H₂O / HCl | Ethanol | 70 | N¹-Benzyl-4-bromo-5-ethoxybenzene-1,2-diamine |

| Fe / NH₄Cl | Ethanol/Water | Reflux | N¹-Benzyl-4-bromo-5-ethoxybenzene-1,2-diamine |

| H₂ (1 atm), Pd/C | Ethanol | 25 | N¹-Benzyl-4-bromo-5-ethoxybenzene-1,2-diamine (potential for debromination) |

This table provides examples of established reduction methods for similar substrates.

Pathways to Partial Reduction Products (e.g., nitroso, hydroxylamine)

The reduction of the nitro group can be halted at intermediate stages to yield nitroso or hydroxylamine (B1172632) derivatives. This partial reduction is a delicate process and requires carefully controlled reaction conditions.

The transformation typically proceeds in a stepwise manner: nitro to nitroso, then to hydroxylamine, and finally to the amine. Selective synthesis of the hydroxylamine can be achieved by the hydrogenation of nitroaromatics using supported platinum catalysts in the presence of additives like dimethyl sulfoxide, which inhibits the further reduction of the hydroxylamine to the aniline.

Electrochemical methods can also be employed to achieve partial reduction. By carefully controlling the electrode potential, it is possible to selectively form the nitroso or hydroxylamine intermediates.

| Reaction | Reagent/Method | Key Intermediate |

| Partial Catalytic Hydrogenation | H₂, Pt/SiO₂, DMSO | N-Benzyl-4-bromo-5-ethoxy-2-(hydroxyamino)aniline |

| Electrochemical Reduction | Controlled potential electrolysis | N-Benzyl-4-bromo-5-ethoxy-2-nitrosoaniline |

This table illustrates pathways to partially reduced products based on literature precedents.

Reactions Involving the Ethoxy Group

The ethoxy group in this compound is generally stable under many reaction conditions. However, under forcing acidic conditions, the ether linkage can be cleaved. This reaction typically involves protonation of the ether oxygen followed by nucleophilic attack by a halide ion.

The cleavage of aryl alkyl ethers with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) is a well-established reaction. In the case of this compound, this would lead to the formation of a phenol (B47542) and an ethyl halide. The reaction proceeds via an SN2 mechanism at the less hindered ethyl group.

| Reagent | Conditions | Products |

| HBr (conc.) | Reflux | 2-((Benzylamino)-5-bromo-4-nitrophenol and Ethyl bromide |

| HI (conc.) | Reflux | 2-((Benzylamino)-5-bromo-4-nitrophenol and Ethyl iodide |

This table outlines the expected products from the acidic cleavage of the ethoxy group.

Ether Cleavage Reactions

The ethoxy group in this compound can be cleaved under various conditions to yield the corresponding phenol. The presence of a strongly electron-withdrawing nitro group ortho to the ethoxy group facilitates nucleophilic aromatic substitution, making the ether linkage susceptible to cleavage by strong nucleophiles. Additionally, classical ether cleavage reagents can be employed.

Common reagents for ether cleavage include strong acids like hydrogen bromide (HBr) and hydrogen iodide (HI), as well as Lewis acids such as boron tribromide (BBr₃). The reaction with HBr or HI typically proceeds via an Sₙ2 mechanism, where the halide ion attacks the less sterically hindered carbon of the ether. In the case of aryl ethers, cleavage often occurs at the alkyl-oxygen bond.

| Reagent | Conditions | Product |

| HBr | Acetic acid, reflux | 4-Bromo-5-(benzylamino)-2-nitrophenol |

| BBr₃ | Dichloromethane, -78 °C to rt | 4-Bromo-5-(benzylamino)-2-nitrophenol |

| NaSEt | DMF, reflux | 4-Bromo-5-(benzylamino)-2-nitrophenol |

This table presents plausible reaction conditions for the ether cleavage of this compound based on general chemical principles.

Transformations of the Alkyl Chain of the Ether

While direct transformation of the ethyl group of the ether without cleavage is less common, it is theoretically possible under specific conditions. Radical halogenation could introduce a halogen onto the ethyl chain, which could then be further functionalized. However, the presence of other reactive sites, particularly the benzylic position of the N-benzyl group, makes selective transformation of the ethoxy group's alkyl chain challenging.

Reactions at the N-Benzyl Moiety

The N-benzyl group is a common protecting group for amines and can also be a site for further chemical modification.

Benzyl (B1604629) Group Cleavage or Derivatization

The benzyl group can be removed through hydrogenolysis, a reaction typically carried out with hydrogen gas and a palladium catalyst. This reaction is generally clean and efficient, yielding the debenzylated aniline.

Alternatively, derivatization of the benzyl group is possible, although less common than cleavage. Friedel-Crafts acylation or alkylation on the phenyl ring of the benzyl group could be achieved, provided that the reaction conditions are compatible with the other functional groups in the molecule.

| Reaction | Reagents | Product |

| Hydrogenolysis | H₂, Pd/C | 4-Bromo-5-ethoxy-2-nitroaniline (B567769) |

| Oxidative Cleavage | DDQ | 4-Bromo-5-ethoxy-2-nitroaniline |

This table outlines potential methods for the cleavage of the N-benzyl group from this compound.

Oxidation Reactions of the Benzyl Carbon

The benzylic carbon of the N-benzyl group is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can oxidize the benzylic C-H bond. ambeed.com Depending on the reaction conditions, this can lead to the formation of a benzoyl group, resulting in an N-benzoyl derivative, or complete cleavage of the C-N bond.

Cyclization Reactions and Heterocycle Formation via this compound as a Precursor

This compound is a valuable precursor for the synthesis of various heterocyclic compounds. The ortho-nitroaniline moiety is a classic starting point for the synthesis of benzimidazoles, quinoxalines, and other fused heterocycles.

For instance, reduction of the nitro group to an amine would generate a 1,2-diamine precursor. This intermediate can then be condensed with aldehydes, ketones, or carboxylic acid derivatives to form a variety of five- and six-membered heterocyclic rings. The presence of the bromine atom on the aromatic ring also allows for subsequent modifications of the heterocyclic product through cross-coupling reactions.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira for the brominated aryl)

The bromine atom on the aromatic ring of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling : This reaction involves the coupling of the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 4-position of the aniline ring. nih.govnih.gov

Heck Coupling : The Heck reaction couples the aryl bromide with an alkene, providing a method for the synthesis of substituted styrenyl derivatives.

Sonogashira Coupling : This reaction couples the aryl bromide with a terminal alkyne, leading to the formation of an arylethyne derivative. researchgate.netresearchgate.net

These cross-coupling reactions are generally tolerant of a wide variety of functional groups, making them suitable for the late-stage functionalization of complex molecules.

| Coupling Reaction | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | N-Benzyl-5-ethoxy-2-nitro-4-phenylaniline |

| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | (E)-N-Benzyl-5-ethoxy-2-nitro-4-styrylaniline |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | N-Benzyl-5-ethoxy-2-nitro-4-(phenylethynyl)aniline |

This table provides illustrative examples of metal-catalyzed cross-coupling reactions that could be performed on this compound.

Detailed Mechanistic Studies of Key Chemical Transformations

Due to the specific substitution pattern of this compound, it can undergo several important chemical reactions. The following subsections detail the plausible mechanistic pathways for these transformations based on established chemical principles and studies of analogous compounds, as direct mechanistic studies on this specific molecule are not extensively available in the public domain.

The reduction of the nitro group to a primary amine is a fundamental transformation in aromatic chemistry, often employed in the synthesis of various derivatives. This transformation can be achieved through several methods, including catalytic hydrogenation or the use of metals in acidic media. A common and efficient method is catalytic transfer hydrogenation, which utilizes a hydrogen donor in the presence of a metal catalyst.

A plausible mechanism for the reduction of the nitro group in this compound via catalytic transfer hydrogenation using formic acid as the hydrogen source and a palladium catalyst is depicted below. The reaction proceeds through a series of intermediates. researchgate.netorganic-chemistry.orgresearchgate.net

The initial step involves the decomposition of formic acid on the surface of the palladium catalyst to generate hydrogen species that are adsorbed onto the metal surface. The nitro group of the substrate then coordinates with the catalyst and is sequentially reduced. The transformation is believed to proceed through nitroso and hydroxylamine intermediates before the final amine is formed.

Plausible Intermediates in Nitro Group Reduction:

| Intermediate | Structure | Description |

| N-Benzyl-4-bromo-5-ethoxy-2-nitrosoaniline | The initial product of the reduction of the nitro group. | |

| N-Benzyl-4-bromo-5-ethoxy-N2-hydroxy-1,2-benzenediamine | Formed by the further reduction of the nitroso group. | |

| N1-Benzyl-4-bromo-5-ethoxy-1,2-benzenediamine | The final product of the reduction, a substituted o-phenylenediamine. |

The reduction of the nitro group to an amine significantly alters the electronic properties of the aromatic ring, making the resulting ortho-phenylenediamine a versatile precursor for the synthesis of heterocyclic compounds.

The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro group ortho and para to the bromine and ethoxy substituents, respectively. nih.govwikipedia.orgchemistrysteps.com This activation facilitates the displacement of a suitable leaving group, such as the bromide ion, by a nucleophile.

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process. The nucleophile first attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The negative charge of this complex is delocalized over the aromatic ring and is particularly stabilized by the ortho- and para-positioned nitro group. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.

Key Features of the SNAr Mechanism:

| Step | Description |

| Nucleophilic Attack | A nucleophile attacks the carbon atom attached to the bromine, forming a tetrahedral intermediate. |

| Formation of Meisenheimer Complex | The intermediate is a resonance-stabilized carbanion where the negative charge is delocalized onto the nitro group. |

| Departure of Leaving Group | The bromide ion is expelled, and the aromatic ring is reformed. |

This reactivity allows for the introduction of a variety of substituents in place of the bromine atom, providing a route to a diverse range of derivatives.

The product of the nitro group reduction, N1-Benzyl-4-bromo-5-ethoxy-1,2-benzenediamine, is an ortho-phenylenediamine derivative. These compounds are well-known precursors for the synthesis of benzimidazoles through condensation with aldehydes or carboxylic acids. slideshare.netsemanticscholar.orgnih.gov

In the presence of an aldehyde (e.g., formaldehyde), a plausible mechanism for the formation of a benzimidazole derivative involves the initial formation of a Schiff base between one of the amino groups of the diamine and the aldehyde. This is followed by an intramolecular cyclization, where the second amino group attacks the imine carbon. Subsequent dehydration leads to the formation of the aromatic benzimidazole ring.

Plausible Mechanistic Steps for Benzimidazole Formation:

Schiff Base Formation: One of the amino groups of the diamine attacks the carbonyl carbon of the aldehyde, followed by dehydration to form an imine (Schiff base).

Intramolecular Nucleophilic Attack: The lone pair of the second amino group attacks the electrophilic imine carbon, leading to the formation of a five-membered ring.

Dehydration/Aromatization: Elimination of a molecule of water from the cyclic intermediate results in the formation of the stable, aromatic benzimidazole ring system.

This transformation is a powerful method for constructing heterocyclic systems from substituted anilines.

Structure Property Relationships and Derivative Chemistry of the N Benzyl 4 Bromo 5 Ethoxy 2 Nitroaniline Scaffold

Systematic Modification of the N-Benzyl Moiety and its Influence on Chemical Reactivity and Selectivity

The N-benzyl group plays a significant role in defining the steric and electronic environment around the aniline (B41778) nitrogen. Modifications to the benzyl (B1604629) ring can profoundly impact the reactivity and selectivity of the entire molecule.

Electronic Effects: Introducing electron-donating or electron-withdrawing substituents onto the phenyl ring of the N-benzyl group alters the electron density on the aniline nitrogen. For instance, an electron-donating group, such as a methoxy (B1213986) or methyl group, would increase the nucleophilicity of the aniline nitrogen, potentially accelerating reactions involving this site. Conversely, an electron-withdrawing group, like a nitro or cyano group, would decrease its nucleophilicity. The position of the substituent (ortho, meta, or para) on the benzyl ring also dictates the extent of these electronic effects through resonance and inductive contributions.

Steric Effects: The size and position of substituents on the benzyl ring can introduce steric hindrance, influencing the approach of reagents to the aniline nitrogen and the adjacent ortho position. Bulky substituents in the ortho position of the benzyl ring, for example, can shield the aniline nitrogen, thereby decreasing its reactivity or directing reactions to other sites on the molecule.

Reactivity in Cyclization Reactions: The nature of the N-benzyl group can influence the propensity for intramolecular cyclization reactions. For example, the cyclization of N-acylated derivatives of N-benzyl-o-nitroanilines to form 2-aryl-1-hydroxybenzimidazoles is a known transformation. rsc.org The electronic nature of the benzyl group can affect the rate and efficiency of such cyclizations. A study on N-benzyl- and N-p-nitrobenzyl-o-nitroaniline derivatives revealed that the reaction pathway, whether involving initial deacylation or cyclization first, is dependent on the substituent on the benzyl group. rsc.org

Impact of Halogen (Bromine) Variation on Aromatic Ring Reactivity and Electronic Properties

The bromine atom at the 4-position of the aniline ring is a key determinant of the scaffold's electronic properties and reactivity. Varying this halogen can lead to significant changes in the molecule's behavior.

Comparison with Other Halogens: The nature of the halogen (F, Cl, Br, I) influences the balance between the inductive and resonance effects. Fluorine has the strongest inductive effect and the weakest resonance effect, while iodine exhibits the weakest inductive effect and a more pronounced resonance effect among the common halogens. britannica.com Replacing bromine with chlorine or fluorine would increase the electron-withdrawing nature at the 4-position, further deactivating the ring. Conversely, substitution with iodine might slightly increase the electron density at the ortho and para positions relative to bromine. Ultraviolet photoelectron spectroscopy studies on halonitrobenzenes have shown that the type and position of the halogen have a distinct impact on the electronic structure. nih.gov

Reactivity in Nucleophilic Aromatic Substitution: The bromine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly given the activating effect of the ortho-nitro group. The reactivity in such reactions would be expected to follow the order F > Cl > Br > I, as the C-F bond is the most polarized and the C-I bond is the weakest.

Role of the Ethoxy Group in Stereoelectronic Effects and Conformational Preferences

The ethoxy group at the 5-position introduces both steric bulk and significant electronic contributions, influencing the molecule's conformation and reactivity through stereoelectronic effects.

Stereoelectronic Effects: A stereoelectronic effect refers to the influence of the spatial arrangement of orbitals on the molecule's properties and reactivity. wikipedia.orgpharmacy180.com The lone pairs on the oxygen atom of the ethoxy group can participate in stabilizing donor-acceptor interactions with adjacent antibonding orbitals. wikipedia.org The orientation of the ethoxy group relative to the aromatic ring is crucial for these interactions. For the ethoxy group, rotation around the C-O bond can lead to different conformations, each with a unique set of orbital overlaps.

Conformational Preferences: The ethoxy group, being larger than a methoxy group, will have a more pronounced steric interaction with the adjacent substituents, namely the bromine atom and the hydrogen at the 6-position. This steric hindrance will influence the preferred rotational conformation (dihedral angle) of the ethoxy group relative to the plane of the benzene (B151609) ring. This preferred conformation, in turn, will determine the extent of overlap between the oxygen lone pair orbitals and the π-system of the ring, thereby modulating its electron-donating capacity. Studies on substituted anilines have shown that substituents can alter the out-of-plane angle of the amino group and other molecular properties. researchgate.net

Influence on Reactivity: The electron-donating nature of the ethoxy group, via the +M effect, increases the electron density of the aromatic ring, partially counteracting the deactivating effects of the nitro and bromo substituents. This can influence the regioselectivity of electrophilic aromatic substitution reactions, should they occur under forcing conditions.

Nitro Group Derivatization and its Effect on Electron Density Distribution and Reaction Pathways

The nitro group at the 2-position is a powerful electron-withdrawing group that profoundly influences the electronic landscape and reactivity of the scaffold. vaia.comfiveable.meyoutube.com Its derivatization opens up numerous synthetic possibilities.

Electron Density Distribution: The nitro group strongly deactivates the aromatic ring towards electrophilic attack by withdrawing electron density through both inductive and resonance effects. vaia.comnih.govyoutube.com This effect is most pronounced at the ortho and para positions relative to the nitro group. youtube.com Consequently, the carbon atoms at the 3 and 5 positions have a relatively higher electron density, making them potential sites for nucleophilic attack.

Reduction to an Amino Group: One of the most common and synthetically useful transformations of a nitro group is its reduction to an amino group. nih.gov This conversion dramatically alters the electronic properties of the molecule, transforming a strongly electron-withdrawing group into a potent electron-donating group. The resulting N-benzyl-4-bromo-5-ethoxy-benzene-1,2-diamine would have a significantly more electron-rich aromatic ring, making it more susceptible to electrophilic substitution and opening up pathways for the synthesis of heterocyclic compounds like benzimidazoles.

Other Derivatizations: The nitro group can be involved in various other transformations. For example, it can be displaced in nucleophilic aromatic substitution reactions or participate in tandem reactions. researchgate.net The development of methods for the derivatization of nitro groups is an active area of research, with applications in the synthesis of diverse functionalized molecules. mdpi.comnih.gov

Design and Synthesis of Conformationally Constrained Analogues

Introducing conformational constraints into the N-benzyl-4-bromo-5-ethoxy-2-nitroaniline scaffold can lead to molecules with more defined three-dimensional structures, which is often beneficial for understanding structure-activity relationships.

Rationale for Conformational Constraint: Flexible molecules can adopt multiple conformations in solution, which can complicate the interpretation of their biological or chemical properties. By "locking" the molecule into a specific conformation, a clearer picture of the bioactive or reactive conformation can be obtained. lifechemicals.comnih.gov

Strategies for Introducing Rigidity:

Cyclization: One common strategy is to form a new ring that incorporates parts of the flexible scaffold. For instance, an intramolecular cyclization between the N-benzyl group and the aniline ring could create a rigid, fused ring system. The synthesis of such conformationally restricted analogues has been a successful strategy in drug design. lifechemicals.comnih.gov

Introduction of Bulky Groups: While not strictly creating a rigid ring, the introduction of bulky substituents at strategic positions can restrict bond rotation and favor a particular conformation.

Incorporation into Macrocycles: For more complex systems, the entire scaffold could be incorporated into a larger macrocyclic structure.

Synthetic Challenges: The synthesis of conformationally constrained analogues often requires multi-step synthetic sequences and careful planning to control stereochemistry. nih.gov The specific functional groups present on the this compound scaffold, such as the nitro group and the bromine atom, would need to be compatible with the reaction conditions used to introduce the conformational constraints.

Influence of Substituent Variations on Spectroscopic Signatures and Molecular Fingerprinting

The spectroscopic properties (NMR, IR, Mass Spectrometry) of this compound are highly sensitive to the nature and position of its substituents. These spectroscopic signatures serve as a "molecular fingerprint" and can be correlated with structural changes.

NMR Spectroscopy:

¹H NMR: The chemical shifts of the aromatic protons are particularly informative. The electron-withdrawing nitro group will cause a downfield shift (to higher ppm values) for the adjacent protons. Conversely, the electron-donating ethoxy group will cause an upfield shift for its neighboring protons. The coupling patterns between the aromatic protons can help to confirm their relative positions. For example, spectra for 3-bromoaniline (B18343) and 4-bromoaniline (B143363) show distinct patterns. chemicalbook.comchemicalbook.comchemicalforums.com

¹³C NMR: The chemical shifts of the carbon atoms in the aromatic ring are also sensitive to substituent effects. Carbons attached to electron-withdrawing groups will be deshielded (higher ppm), while those attached to electron-donating groups will be shielded (lower ppm).

IR Spectroscopy: The infrared spectrum provides information about the functional groups present in the molecule.

The N-H stretch of the secondary amine will appear in the region of 3300-3500 cm⁻¹.

The asymmetric and symmetric stretches of the nitro group are typically found around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

The C-O stretching of the ethoxy group will be observed in the 1250-1050 cm⁻¹ region.

Aromatic C-H and C=C stretching vibrations will also be present. Studies have shown that the vibrational frequencies of functional groups can be correlated with Hammett substituent constants. nih.gov

Mass Spectrometry: The mass spectrum provides the molecular weight of the compound and information about its fragmentation pattern. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in approximately a 1:1 ratio).

Interactive Data Table: Predicted Spectroscopic Data Correlations

| Substituent Modification | Expected ¹H NMR Shift Change (Aromatic Protons) | Expected IR Frequency Change (cm⁻¹) |

| Replace -Br with -Cl | Downfield shift | C-Cl stretch (~785-540) |

| Replace -Br with -I | Upfield shift | C-I stretch (~600-500) |

| Replace -OEt with -OCH₃ | Minimal change | --- |

| Reduce -NO₂ to -NH₂ | Significant upfield shift | Disappearance of NO₂ stretches, appearance of NH₂ stretches (~3500-3300) |

Development of Theoretical Frameworks for Predicting Structure-Property Relationships based on Substituent Effects

Theoretical and computational methods are invaluable for developing a quantitative understanding of how substituent changes affect the properties of the this compound scaffold.

Quantitative Structure-Activity Relationships (QSAR): QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. nih.govmdpi.commdpi.comresearchgate.net For the this compound scaffold, QSAR studies could be used to predict how different substituents on the N-benzyl and aniline rings would affect a particular property, such as reactivity or a specific biological interaction. These models often use descriptors that quantify steric, electronic, and hydrophobic properties of the substituents. nih.gov

Hammett Equation and its Extensions: The Hammett equation is a classic example of a linear free-energy relationship that quantifies the effect of meta- and para-substituents on the reactivity of benzene derivatives. researchgate.netproceedings.sciencenih.gov While the original Hammett equation does not account for ortho-substituents due to steric effects, modified parameters have been developed to address this. rsc.org For the this compound system, Hammett-type analyses could be used to correlate reaction rates or equilibrium constants with electronic parameters of substituents on the N-benzyl ring.

Computational Chemistry: Quantum mechanical calculations, such as Density Functional Theory (DFT), can provide detailed insights into the electronic structure, conformational preferences, and spectroscopic properties of molecules. capes.gov.br For the this compound scaffold and its derivatives, DFT calculations could be used to:

Calculate the electron density distribution and electrostatic potential maps to visualize the effects of different substituents.

Determine the relative energies of different conformers to predict the most stable geometries.

Predict NMR and IR spectra to aid in the interpretation of experimental data.

Model transition states of reactions to understand reaction mechanisms and predict activation energies.

By combining experimental data with these theoretical frameworks, a robust and predictive model for the structure-property relationships of the this compound scaffold can be developed.